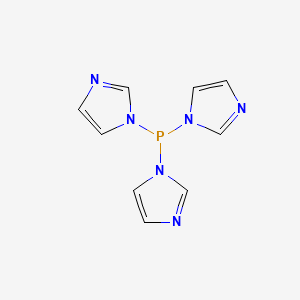
Tris(imidazol-1-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(imidazol-1-yl)phosphine, also known as this compound, is a useful research compound. Its molecular formula is C9H9N6P and its molecular weight is 232.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
Tris(imidazol-1-yl)phosphine can be synthesized through various methods, typically involving the reaction of imidazole derivatives with phosphine precursors. The resulting compound features a phosphorus atom coordinated to three imidazole rings, which enhances its chelating ability and stability in complex formation.
Structural Properties
The compound exhibits unique structural characteristics that allow it to form stable complexes with transition metals. For instance, studies have shown that this compound can stabilize nickel complexes, demonstrating coordination numbers ranging from four to six, depending on the ligands and solvents used during synthesis . The geometry of these complexes often varies from square pyramidal to octahedral configurations.
Catalytic Applications
This compound has been investigated as a ligand in various catalytic processes:
- Gold Nanoclusters : It has been used to stabilize gold nanoclusters, which are promising for drug delivery applications due to their biocompatibility and ease of synthesis. Computational studies have shown that these nanoclusters exhibit controlled release properties, making them suitable for therapeutic applications .
- Transition Metal Complexes : The compound acts as a ligand in the formation of metal complexes that catalyze reactions such as hydrogenation and oxidation. For example, its incorporation into nickel complexes has been shown to enhance catalytic activity in polymerization reactions .
Biological Applications
The biological relevance of this compound is highlighted by its use in modeling metalloproteins:
- Zinc Binding : One of its substituted forms has been utilized to bind zinc ions, serving as a model for the protein carbonic anhydrase. This application underscores its potential in bioinorganic chemistry .
Material Science Applications
In material science, this compound derivatives have been incorporated into photovoltaic devices:
- Photovoltaic Interlayers : Research indicates that derivatives such as tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide enhance charge mobility and stability in perovskite solar cells. This improvement is attributed to the material's ability to passivate defects and improve charge extraction efficiency .
Case Study 1: Nickel Complexes
A study on nickel complexes coordinated with this compound revealed their structural diversity and catalytic potential. These complexes were characterized using various spectroscopic techniques, demonstrating their ability to facilitate reactions under mild conditions while maintaining stability across different solvent environments .
Case Study 2: Gold Nanoclusters
Research on gold nanoclusters ligated with this compound showed promising results for drug delivery systems. The computational analysis indicated that these nanoclusters could be tailored for specific therapeutic applications, highlighting their nontoxic nature and controlled release capabilities .
Eigenschaften
CAS-Nummer |
73946-92-6 |
|---|---|
Molekularformel |
C9H9N6P |
Molekulargewicht |
232.18 g/mol |
IUPAC-Name |
tri(imidazol-1-yl)phosphane |
InChI |
InChI=1S/C9H9N6P/c1-4-13(7-10-1)16(14-5-2-11-8-14)15-6-3-12-9-15/h1-9H |
InChI-Schlüssel |
HWOZVQNBUIBZMZ-UHFFFAOYSA-N |
SMILES |
C1=CN(C=N1)P(N2C=CN=C2)N3C=CN=C3 |
Kanonische SMILES |
C1=CN(C=N1)P(N2C=CN=C2)N3C=CN=C3 |
Key on ui other cas no. |
73946-92-6 |
Synonyme |
(Im)3P tri(imidazolyl-1)phosphine tris(imidazol-1-yl)phosphine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















